Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1)
CAS No.: 157434-99-6
Cat. No.: VC0547357
Molecular Formula: C17H12ClN2NaO4
Molecular Weight: 366.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157434-99-6 |
|---|---|
| Molecular Formula | C17H12ClN2NaO4 |
| Molecular Weight | 366.7 g/mol |
| IUPAC Name | sodium;2-[4-(7-chloroquinoxalin-2-yl)oxyphenoxy]propanoate |
| Standard InChI | InChI=1S/C17H13ClN2O4.Na/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-14-7-2-11(18)8-15(14)20-16;/h2-10H,1H3,(H,21,22);/q;+1/p-1 |
| Standard InChI Key | OJENKXNXJPNEPU-UHFFFAOYSA-M |
| Isomeric SMILES | CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+] |
| SMILES | CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+] |
| Canonical SMILES | CC(C(=O)[O-])OC1=CC=C(C=C1)OC2=CN=C3C=CC(=CC3=N2)Cl.[Na+] |
| Appearance | Solid powder |
Introduction
Propanoic acid, 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]-, sodium salt (1:1), is a chemical compound with a unique structure that includes a propanoic acid backbone, a 7-chloro-2-quinoxalinyl group, and a phenoxy group linked via an ether bond. The sodium salt form enhances its solubility in aqueous environments, making it potentially useful in various applications, including pharmaceuticals and synthetic chemistry.
Biological Activity
Potential Applications
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Pharmaceuticals: The compound's structural complexity and potential biological activity make it a candidate for exploration in medicinal chemistry.
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Synthetic Chemistry: Its versatility in chemical reactions offers opportunities for further modification and application in various synthetic processes.
Synthesis Methods
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The synthesis of propanoic acid derivatives typically involves multiple steps, including etherification and esterification reactions.
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Chemical Modifications: Potential modifications include altering the quinoxaline ring or the connector linkage to explore different biological activities .
Research Findings
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Studies on similar compounds have shown that substituents on the quinoxaline ring significantly affect biological activity. For example, a halogen substituent at the 7-position enhances antitumor activity .
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Future Directions: Further research is needed to elucidate the specific mechanisms of action and to explore the pharmacological potential of this sodium salt form.
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